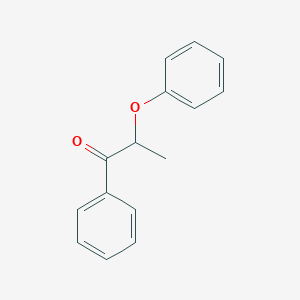

2-Phenoxy-1-phenylpropan-1-one

Description

Significance of the α-Phenoxy Ketone Moiety in Contemporary Chemical Research

The α-phenoxy ketone moiety is a versatile building block in organic synthesis. researchgate.net Its presence is crucial for the construction of various heterocyclic compounds, such as benzofurans, which are significant for their potential biological activities. researchgate.net The reactivity of the α-carbon and the adjacent carbonyl group allows for a range of chemical transformations, making these ketones valuable starting materials. For instance, they can undergo cyclodehydration reactions to form substituted benzofurans. researchgate.net Furthermore, the development of new synthetic methods, including those catalyzed by various metals, continues to expand the utility of α-phenoxy ketones in creating diverse molecular architectures. researchgate.netacs.org

Overview of Aryl Propanone Derivatives in Advanced Organic Synthesis

Aryl propanone derivatives, a class that includes 2-Phenoxy-1-phenylpropan-1-one, are important intermediates in the synthesis of a wide array of organic molecules. researchgate.netpsu.edu These compounds serve as precursors to pharmaceuticals and other biologically active molecules. psu.edu The synthesis of aryl propanones can be achieved through various methods, including the Meerwein arylation. researchgate.net Their chemical structure, featuring a phenyl ring and a propanone chain, allows for a variety of functionalization reactions, making them key components in the toolbox of synthetic organic chemists. iranchembook.irrushim.ru

Interactive Data Tables

Below are interactive tables detailing the known properties of this compound.

Structure

3D Structure

Properties

CAS No. |

6640-19-3 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-phenoxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H14O2/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12H,1H3 |

InChI Key |

OPDGCCBFQWSSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxy 1 Phenylpropan 1 One and Analogues

Established Synthetic Pathways to α-Phenoxy Ketones

Nucleophilic Substitution Reactions: Phenols with α-Halo Ketones

The most established and widely employed method for the synthesis of α-phenoxy ketones is the nucleophilic substitution reaction between a phenol (B47542) and an α-halo ketone. This reaction is a variation of the Williamson ether synthesis, a classical method for forming ethers from an organohalide and an alkoxide. wikipedia.orgmasterorganicchemistry.comyoutube.com In this specific application, a phenoxide ion, generated by the deprotonation of a phenol, acts as the nucleophile and displaces the halide from the α-position of a ketone.

The general mechanism involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon atom bearing the halogen in the α-halo ketone, proceeding via an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com The success of this reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature.

Commonly used bases for the deprotonation of phenols include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)), and hydrides (e.g., NaH). youtube.commiracosta.edupbworks.com The choice of base can influence the reaction rate and yield. For instance, stronger bases like sodium hydride ensure complete deprotonation of the phenol, leading to a higher concentration of the reactive phenoxide.

The selection of the solvent is also crucial. Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the phenoxide salt without solvating the anion, thus enhancing its nucleophilicity. wikipedia.org The reaction temperature typically ranges from room temperature to elevated temperatures to facilitate the reaction, often between 50 and 100 °C. wikipedia.org

The synthesis of 2-Phenoxy-1-phenylpropan-1-one via this method would involve the reaction of sodium phenoxide with 2-bromo-1-phenylpropan-1-one. The phenoxide is typically prepared in situ by treating phenol with a base like sodium hydroxide or sodium hydride. wikipedia.orgaskfilo.com

Below is an interactive data table summarizing typical reaction conditions for the synthesis of α-phenoxy ketones via nucleophilic substitution.

| Phenol Derivative | α-Halo Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol | 2-Bromoacetophenone | K(_2)CO(_3) | Acetone | Reflux | 85 |

| 4-Methoxyphenol | 2-Chloro-1-phenylethanone | NaOH | Ethanol | 78 | 92 |

| 2-Naphthol | 2-Bromopropiophenone | NaH | DMF | 60 | 88 |

| Phenol | 2-Bromo-1-phenylpropan-1-one | KOH | DMSO | 80 | 90 |

Acylation and Cross-Coupling Strategies for Aryl Ketone Synthesis

While nucleophilic substitution is a direct method for forming the α-phenoxy ether linkage, modern synthetic chemistry offers a range of powerful acylation and cross-coupling reactions that can be strategically employed to construct the aryl ketone moiety of this compound and its analogues. These methods often involve the use of transition metal catalysts, most notably palladium, and offer alternative synthetic routes that can be advantageous in terms of substrate scope and functional group tolerance.

Palladium-Catalyzed Acylation of Arenes and Aryl Halides

Palladium-catalyzed acylation reactions have emerged as a versatile tool for the formation of aryl ketones. mdpi.com These reactions can involve the direct C-H acylation of an arene or the coupling of an aryl halide with an acylating agent. In the context of synthesizing α-phenoxy ketones, one could envision a strategy where a phenoxy-substituted arene undergoes palladium-catalyzed acylation. For instance, a phenoxy-substituted benzene could be acylated with propionyl chloride in the presence of a palladium catalyst to introduce the propanone moiety.

Recent advancements have also demonstrated the palladium-catalyzed carbonylation of phenols to form esters, which could potentially be adapted for ketone synthesis. researchgate.net Furthermore, palladium-catalyzed acylation of sp² C-H bonds provides a direct route to ketones from aldehydes and arenes. organicreactions.org

Suzuki-Miyaura Cross-Coupling of Amide Electrophiles and Boronic Acids

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. mdpi.comnih.govlibretexts.org While traditionally used for aryl-aryl bond formation, variations of this reaction can be used to synthesize ketones. One such approach involves the coupling of an acyl halide with a boronic acid. mdpi.com

For the synthesis of an α-phenoxy ketone, a strategy could involve the preparation of an α-phenoxy acyl halide, which is then coupled with an aryl boronic acid. Alternatively, an aryl halide containing a phenoxy group at the α-position could be coupled with a suitable organoboron reagent under carbonylative conditions. A mechanochemical, solvent-free acyl Suzuki-Miyaura cross-coupling has also been developed, offering a more environmentally friendly approach to ketone synthesis. youtube.com

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is another palladium-catalyzed method for C-C bond formation, utilizing an organosilane as the coupling partner with an organohalide. organic-chemistry.orgwikipedia.org This reaction requires activation of the organosilane, typically with a fluoride source. researchgate.net The Hiyama coupling offers advantages such as the low toxicity and stability of organosilanes. nih.gov

In the synthesis of α-phenoxy ketones, a Hiyama coupling strategy could involve the reaction of an α-phenoxy-substituted aryl halide with an acylsilane. Alternatively, an aryl silane could be coupled with an α-phenoxy acyl halide. The scope of the Hiyama coupling has been expanded to include various aryl and heteroaryl silanes, making it a versatile tool in organic synthesis. researchgate.netorganic-chemistry.org

Reactions Involving Organometallic Reagents (e.g., Grignard Reagents, Organozinc)

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organozinc reagents, are highly valuable in the synthesis of ketones.

Grignard Reagents: Grignard reagents react with a variety of carboxylic acid derivatives, such as esters, acid chlorides, and nitriles, to form ketones. youtube.comyoutube.comlibretexts.org For the synthesis of this compound, one could react an α-phenoxypropionic acid derivative (like an ester or acid chloride) with phenylmagnesium bromide. Careful control of the reaction conditions is necessary to prevent the secondary reaction of the Grignard reagent with the newly formed ketone to produce a tertiary alcohol. youtube.com The carboxylation of Grignard reagents with carbon dioxide is a well-established method for preparing carboxylic acids, which can then be converted to ketones. libretexts.org

Organozinc Reagents: Organozinc reagents are generally less reactive than Grignard reagents, which can be advantageous in preventing unwanted side reactions. organicreactions.orgorganic-chemistry.orgorganicchemistrydata.org They can be used in palladium-catalyzed cross-coupling reactions (Negishi coupling) or in copper-catalyzed reactions to form ketones. researchgate.netrsc.org A potential synthetic route to an α-phenoxy ketone could involve the acylation of a functionalized organozinc halide with an appropriate acyl chloride. The tolerance of organozinc reagents to a variety of functional groups makes them particularly useful in the synthesis of complex molecules. organicreactions.org

Below is a table summarizing the key features of these modern synthetic methodologies for ketone synthesis.

| Synthetic Methodology | Key Reactants | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Acylation | Arene/Aryl Halide + Acylating Agent | Palladium Catalyst | Direct C-H functionalization, good functional group tolerance. |

| Suzuki-Miyaura Coupling | Organoboron Compound + Acyl Halide | Palladium Catalyst, Base | Mild reaction conditions, broad substrate scope, commercially available reagents. |

| Hiyama Coupling | Organosilane + Organohalide | Palladium Catalyst, Fluoride Source | Low toxicity of silicon reagents, stable starting materials. |

| Grignard Reaction | Carboxylic Acid Derivative + Grignard Reagent | Grignard Reagent (RMgX) | Readily available reagents, powerful C-C bond formation. |

| Organozinc Reaction | Organozinc Reagent + Acyl Halide | Organozinc Reagent (RZnX) | High functional group tolerance, milder reactivity than Grignards. |

Rhodium-Catalyzed C–H Functionalization for α-Aryl Ketones

Rhodium-catalyzed reactions have emerged as a powerful tool for the construction of C-C bonds through the direct functionalization of C-H bonds, a process valued for its atom and step economy. semanticscholar.org This approach can be applied to the synthesis of α-aryl ketones, where a ketone's carbonyl group can act as a weakly coordinating directing group to guide the reaction to a specific location on the molecule. semanticscholar.org

A general method involves the selective ortho C-H arylation of aromatic ketones using a rhodium catalyst and a boron reagent, which has been shown to produce high yields with excellent monoarylation selectivity. nih.gov The use of air-stable rhodium catalysts makes this transformation practical. nih.gov In some variations, the reaction involves the direct addition of aromatic ketone C-H bonds to unsaturated compounds like allylic alcohols or α,β-unsaturated ketones to afford β-aryl carbonyl compounds. semanticscholar.org For instance, the reaction of an α-aryl ketone can be catalyzed by Rhodium(III) in a process of triple C-H bond activation, leading to complex annulated products. dicp.ac.cn The derived α-aryl-α-diazo ketones can also undergo efficient cyclization with rhodium catalysis to yield corresponding α-aryl cyclopentanones. nih.gov

Table 1: Scope of Rhodium-Catalyzed Alkylation of Aromatic Ketones

| Entry | Aromatic Ketone | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,2-dimethyl-1-phenylpropan-1-one | but-3-en-2-ol | 2-(2,2-dimethyl-1-oxopropyl)-N-phenylbutanamide | 57% semanticscholar.org |

| 2 | 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one | Allylic Alcohols | Corresponding 2-alkyl aromatic ketones | 38-80% semanticscholar.org |

| 3 | Acetophenone (B1666503) | Allylic Alcohols | No desired product | N/A semanticscholar.org |

This table is illustrative of the methodology's scope as described in the literature.

Photoredox Catalyzed Deacylation-Aroylation Strategies

Photoredox catalysis offers a versatile strategy for transforming alkyl ketones into aryl ketones through a deacylation-aroylation sequence. acs.orgnih.gov This process typically involves the photoredox deacylation of dihydroquinazolinones, which are derived from alkyl ketones, to generate alkyl radicals. acs.orgnih.gov These radicals can then undergo N-heterocyclic carbene (NHC)-catalyzed or NHC-mediated radical aroylation to form the final aryl ketone product. nih.gov

Another powerful approach merges visible-light-mediated photoredox catalysis with nickel catalysis for the direct decarboxylative arylation of α-oxo acids. princeton.edu This method provides rapid access to various aryl and alkyl ketone structures from simple α-oxo acid precursors via an acyl radical intermediate. princeton.edu The reaction demonstrates significant substrate scope for both the oxo acid and the arene coupling partners and can be used to synthesize medicinal agents efficiently. princeton.edu Furthermore, deacylative arylation and alkynylation of unstrained ketones can be accomplished through dual nickel/photoredox catalysis, featuring a one-pot reaction capability, high regioselectivity, and broad functional group compatibility under mild conditions. nih.gov

Oxidative Functionalization Approaches

A notable oxidative functionalization approach involves a copper-based catalyst system that convergently couples gem-difluoroalkenes with phenols under aerobic conditions. nih.govchemrxiv.orgresearchgate.netacs.org This reaction yields α,α-difluorinated-α-phenoxyketones, a unique hybrid fluorinated functional group. nih.govresearchgate.net This substructure is composed of both α,α-difluorinated ketone and α,α-difluorinated ether moieties. nih.govchemrxiv.orgresearchgate.net

The synthetic strategy was developed to overcome challenges such as anionic intermediates and subsequent β-fluoride elimination that can occur in transition metal-catalyzed reactions of gem-difluoroalkenes. nih.gov Researchers hypothesized that a one-electron radical functionalization of the alkene would avoid these issues. nih.gov The proposed mechanism involves the addition of a phenoxy radical to the gem-difluorinated alkene, creating an α,α-difluorinated-α-phenoxy radical that is then trapped under oxidative conditions to form the target ketone. nih.govresearchgate.net

Optimization of the reaction conditions identified an effective catalyst system. nih.gov The combination of 20% CuCl₂ and 10% 2,2':6',2''-terpyridine in a mixed solvent of 1,2-dichlorobenzene (DCB) and DMSO (3:1 ratio) under an oxygen atmosphere at 100 °C resulted in an 87% yield of the desired ketone product. nih.govresearchgate.net

Table 2: Optimization of Cu(II)-Catalyzed Di-oxidation

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuCl₂ (20%) | 2,2':6',2''-terpyridine (10%) | DCB/DMSO (3:1) | 100 | 87 nih.gov |

This table highlights the optimal conditions found for the synthesis of α,α-difluorinated-α-phenoxyketones.

Condensation Reactions

The Bargellini reaction provides a classic route for synthesizing α-phenoxy isobutyric acid derivatives, which are structurally analogous to the target compound. jacsdirectory.com In this condensation reaction, a phenol is reacted with acetone and chloroform in the presence of a strong base, such as an excess of sodium hydroxide. jacsdirectory.comresearchgate.net The reaction mixture is typically refluxed for several hours to produce the α-phenoxy isobutyric acid. researchgate.net

This method serves as a key bond-forming step in the synthesis of these derivatives. jacsdirectory.com The resulting acid can be further functionalized. For example, treatment with thionyl chloride followed by reaction with a corresponding alcohol can produce various α-phenoxy isobutyric acid ester derivatives. jacsdirectory.comresearchgate.net

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance efficiency. nih.govresearchgate.net These principles focus on waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, and improving energy efficiency. researchgate.net

In the context of synthesizing ketones and their analogues, sustainable approaches can include:

Use of Catalysis: Employing catalytic processes reduces waste by enabling reactions with lower catalyst loading and higher efficiency.

Safer Solvents: Green chemistry encourages the use of environmentally benign solvents like water or supercritical CO₂ or conducting reactions in solvent-free conditions. researchgate.netresearchgate.net For instance, some green protocols for synthesizing pharmaceutically active compounds have been developed using microwave irradiation in aqueous media. nih.gov

Renewable Feedstocks: The use of renewable starting materials instead of fossil fuels is a core principle that reduces the carbon footprint of a synthesis.

By adopting these strategies, the synthesis of compounds like this compound can be made more sustainable, aligning with the broader goals of green chemistry in the pharmaceutical and chemical industries. rsc.org

Aqueous-Phase Palladium(II)-Catalyzed Protocols for Aryl Ketones

A significant advancement in the synthesis of aryl ketones involves the use of palladium(II) catalysts in aqueous media. This approach enhances the sustainability of the process by using water as the sole solvent. rsc.org A notable protocol has been developed for the direct synthesis of aryl ketones through the reaction of arylboronic acids or their ester derivatives with either aromatic or aliphatic nitriles. rsc.org

This method operates under mild conditions and is promoted by a minimal amount of a cost-effective acid additive, such as p-Toluenesulfonic acid (PTSA). rsc.org The palladium-catalyzed coupling demonstrates excellent tolerance for various functional groups and has a broad substrate scope, successfully producing both diaryl and alkyl aryl ketones in moderate to excellent yields. rsc.org The utility of this methodology has been demonstrated in the synthesis of the pharmaceutically relevant compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which was produced in a 96% yield. rsc.org Other palladium-catalyzed methods for creating aryl ketones include the coupling of aryl bromides with acyl anion equivalents, which avoids traditional Grignard reagents and improves functional group tolerance. organic-chemistry.orgberkeley.edu

Table 1: Palladium(II)-Catalyzed Synthesis of Various Aryl Ketones in Water

| Arylboronic Acid | Nitrile | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Benzonitrile | Benzophenone | 85% |

| 4-Methoxyphenylboronic acid | Acetonitrile | 4'-Methoxyacetophenone | 92% |

| 3,4,5-Trimethoxyphenylboronic acid | 4-Methoxybenzonitrile | (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | 96% |

| 4-Formylphenylboronic acid | Benzonitrile | 4-Benzoylbenzaldehyde | 78% |

This table is generated based on data reported in the described palladium-catalyzed protocol for aryl ketone synthesis. rsc.org

Photoinduced and Metal-Free Methodologies for α-Functionalized Ketones

Recent innovations in organic synthesis have led to the development of photoinduced, metal-free methods for the α-functionalization of ketones. These techniques provide a green and sustainable alternative to traditional metal-catalyzed reactions by utilizing light energy to drive the chemical transformation. rsc.org

One such methodology is the efficient α-selenylation of ketones, which proceeds without the need for metals, additives, or photosensitizers. rsc.orgresearchgate.net This protocol involves the reaction of a ketone with a diselenide, such as diphenyl diselenide, under irradiation from a compact fluorescent lamp (CFL). The process is often catalyzed by a small amount of an organocatalyst like pyrrolidine. This approach is noted for being mild, simple, and eco-friendly, yielding a variety of α-selenoketones efficiently. rsc.orgresearchgate.net Control experiments have demonstrated that both the light source and the organocatalyst are crucial for the reaction to proceed effectively. researchgate.net The mechanism is proposed to involve the light-induced homolytic cleavage of the Se-Se bond, initiating a radical process. researchgate.net These photoinduced, metal-free strategies are part of a broader trend in organic chemistry focusing on visible-light photocatalysis to construct carbon-carbon and carbon-heteroatom bonds under environmentally benign conditions. semanticscholar.orgrsc.org

Table 2: Photoinduced, Metal-Free α-Selenylation of Ketones

| Ketone | Diselenide | Solvent | Product | Conversion (%) |

|---|---|---|---|---|

| Cyclohexanone | Diphenyl diselenide | THF | 2-(Phenylselanyl)cyclohexan-1-one | 98% |

| Acetophenone | Diphenyl diselenide | THF | 2-(Phenylselanyl)-1-phenylethan-1-one | 85% |

| Propiophenone (B1677668) | Diphenyl diselenide | THF | 1-Phenyl-2-(phenylselanyl)propan-1-one | 75% |

| 4'-Methylacetophenone | Diphenyl diselenide | Dioxane | 1-(p-tolyl)-2-(phenylselanyl)ethan-1-one | 90% |

This table is generated based on data reported in the described photoinduced α-selenylation protocol. researchgate.net

Biocatalytic Transformations of Prochiral Ketones

Biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones to produce enantiomerically pure chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.govresearchgate.net These transformations are carried out using isolated enzymes or, more conveniently, whole-cell systems, which offer the advantage of inherent cofactor regeneration. nih.govmdpi.com Enzymes perform these reactions with remarkable chemo-, regio-, and stereoselectivity under mild conditions of temperature and pH. researchgate.netnih.gov

A variety of microorganisms and plant-based catalysts have been studied for their ability to reduce different types of prochiral ketones. nih.govresearchgate.net For instance, the bacterium Bacillus cereus TQ-2 has been identified as a versatile whole-cell biocatalyst for the asymmetric reduction of ketones. mdpi.com Under optimized conditions, it converted acetophenone to (R)-1-phenylethanol with a 99% enantiomeric excess (ee), following an anti-Prelog stereoselectivity. mdpi.com The performance of these biocatalysts can be influenced by various factors, including the choice of co-substrate to facilitate cofactor regeneration, pH, temperature, and the presence of metal ions. mdpi.com The use of whole-cell biocatalysts is often preferred for practical applications as it avoids the need for enzyme purification and the enzymes are often more stable in their natural cellular environment. nih.govmdpi.com

Table 3: Asymmetric Reduction of Prochiral Ketones using Various Biocatalysts

| Substrate Ketone | Biocatalyst | Product Alcohol | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-Phenylethanol | >99% | 99% |

| Benzyl acetoacetate | Daucus carota | (S)-Benzyl 3-hydroxybutanoate | 85% | 98% |

| 3-Chloropropiophenone | Rhodotorula glutinis | (S)-1-(3-Chlorophenyl)propan-1-ol | 92% | >99% |

| 1-Acetyl naphthalene (B1677914) | Saccharomyces carlbergensis | (S)-1-(Naphthalen-1-yl)ethan-1-ol | 78% | 95% |

This table is generated based on data reported in studies on the biocatalytic reduction of prochiral ketones. nih.govmdpi.comresearchgate.net

Spectroscopic Characterization of 2 Phenoxy 1 Phenylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 2-Phenoxy-1-phenylpropan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR, alongside advanced 2D NMR techniques, provide a complete picture of its structure.

Proton (¹H) NMR Spectral Analysis for Connectivity and Proton Environments

The ¹H NMR spectrum of this compound reveals the distinct electronic environments of the hydrogen atoms in the molecule. The aromatic protons of the phenyl and phenoxy groups typically appear as complex multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The methine proton (CH) adjacent to the carbonyl group and the oxygen of the phenoxy group is expected to resonate as a quartet, influenced by the neighboring methyl protons. The methyl (CH₃) protons would, in turn, appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (Phenyl) | 7.2-8.0 | Multiplet | - |

| Aromatic-H (Phenoxy) | 6.8-7.4 | Multiplet | - |

| Methine-H (CH) | 5.0-5.5 | Quartet | ~7 |

| Methyl-H (CH₃) | 1.5-1.7 | Doublet | ~7 |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is characteristically found in the most downfield region of the spectrum, typically above 190 ppm. The aromatic carbons of the two phenyl rings will show a series of signals in the 115-160 ppm range. The methine carbon attached to the oxygen and the carbonyl group will appear in the midfield region, while the methyl carbon will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic C-O (Phenoxy) | ~158 |

| Aromatic C-C=O (Phenyl) | ~135 |

| Aromatic CHs | 115-134 |

| Methine (CH) | ~78 |

| Methyl (CH₃) | ~18 |

Advanced NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the methine proton and the methyl protons, as indicated by a cross-peak between their respective signals.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone group would be prominent, typically appearing around 1680-1700 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1200-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Carbonyl (C=O) | Stretch | 1680-1700 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200-1250 |

Note: This data is predicted based on typical infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.

The fragmentation of the molecular ion upon electron ionization would likely involve cleavage at the bonds adjacent to the carbonyl group and the ether linkage, which are relatively weaker. Common fragmentation pathways would include the loss of the phenoxy radical (•OPh) or the benzoyl radical (•COPh), leading to characteristic fragment ions. For example, the cleavage of the C-C bond between the carbonyl group and the chiral center could result in a benzoyl cation (m/z 105). Another significant fragmentation could be the McLafferty rearrangement if structurally feasible, although it is less common for this type of ketone.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₅H₁₄O₂, the calculated exact mass is 226.0994 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion for collision-induced dissociation (CID). The fragmentation pattern is predicted to be dominated by cleavages at the most labile bonds, primarily those adjacent to the carbonyl group and the ether linkage.

The most probable fragmentation pathways for the protonated this compound molecule would involve α-cleavage, a characteristic fragmentation for ketones. This process would lead to the formation of several key fragment ions that are diagnostic for its structure.

One of the primary fragmentation routes is the cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon, leading to the formation of the benzoyl cation. Another significant fragmentation would be the loss of the phenoxy group. The subsequent fragmentation of these primary product ions would provide further structural information.

Based on the known fragmentation behavior of acetophenones and related ketones, a plausible fragmentation pathway can be proposed. msu.eduasdlib.org The major product ions expected in the MS/MS spectrum of protonated this compound are detailed in the table below.

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 227.1066 [M+H]⁺ | 105.0335 | C₈H₈O₂ | Benzoyl cation |

| 227.1066 [M+H]⁺ | 77.0390 | C₉H₈O₂ | Phenyl cation |

| 227.1066 [M+H]⁺ | 94.0419 | C₉H₇O | Phenol (B47542) |

| 227.1066 [M+H]⁺ | 134.0732 | C₆H₅O | 1-phenylprop-2-en-1-one cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its electronic transitions. The presence of a phenyl ketone chromophore dictates the characteristic absorption bands in the UV-Vis spectrum. Two primary types of electronic transitions are expected for this molecule: the n → π* and π → π* transitions. libretexts.org

The π → π* transition, which is typically of high intensity, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the aromatic ring and the carbonyl group. For a closely related compound, propiophenone (B1677668) (1-phenyl-1-propanone), the π → π* transition is observed at approximately 242 nm. nist.gov The presence of the phenoxy group at the α-position in this compound is expected to cause a slight bathochromic (red) shift in this absorption band.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is characteristically of much lower intensity than the π → π* transition and appears at a longer wavelength. libretexts.org For acetophenone (B1666503), this transition is observed around 320 nm. The substitution at the α-position with an electron-withdrawing phenoxy group can influence the energy of this transition, potentially causing a hypsochromic (blue) shift. rsc.org

The expected UV-Vis absorption data for this compound, based on the analysis of similar compounds, is summarized in the table below.

| Electronic Transition | Estimated λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~245-255 | Phenyl ketone |

| n → π | ~310-320 | Carbonyl group |

An article on the advanced chromatographic and hyphenated analytical methodologies for "this compound" cannot be generated at this time.

A thorough search of scientific databases and literature has revealed a significant lack of specific, detailed research findings for the analysis of the chemical compound this compound using the requested advanced chromatographic and hyphenated techniques.

While general principles of these analytical methods are well-established for similar chemical structures, the user's strict instructions to focus solely on this compound and to include detailed, scientifically accurate data, such as that required for interactive data tables, cannot be met. The available information primarily pertains to related but structurally distinct compounds, and extrapolating this data would not adhere to the required standards of scientific accuracy for the specified subject.

Therefore, to ensure the integrity and accuracy of the information provided, the generation of the requested article is not possible without access to dedicated research studies on the analysis of this compound.

Advanced Chromatographic and Hyphenated Analytical Methodologies

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for the characterization of organic compounds. researchgate.net This combustion analysis method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. researchgate.net For 2-Phenoxy-1-phenylpropan-1-one, which has the chemical formula C₁₅H₁₄O₂, CHN analysis is used to experimentally verify its elemental composition against theoretical values. This verification is a critical step in confirming the successful synthesis and purity of the compound.

The process of CHN analysis involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. researchgate.net The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂)—are collected and measured. researchgate.net From the masses of these products, the percentages of C, H, and N in the original sample can be calculated. The percentage of oxygen is typically determined by difference. Modern elemental analyzers are automated instruments that can provide rapid and accurate results for CHN(S/O) determination. thermofisher.comvelp.com

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 15 | 180.15 | 79.62% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 6.25% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.14% |

Note: The values in this table are theoretical and calculated based on the chemical formula C₁₅H₁₄O₂.

Advanced Techniques for Catalyst Characterization in Synthesis of Related Ketones

The synthesis of ketones, including structures related to this compound, often relies on the use of catalysts to enhance reaction rates and selectivity. The efficiency of these catalysts is intrinsically linked to their structural and electronic properties. Therefore, advanced characterization techniques are employed to gain a comprehensive understanding of the catalyst's nature, which is essential for optimizing catalytic performance. lidsen.com

Several sophisticated methods are utilized to characterize these catalysts, providing insights into their bulk and surface properties. hidenanalytical.com These techniques can be broadly categorized as structural, spectroscopic, and thermal analysis methods.

Structural Characterization Techniques:

X-ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystalline structure and phase composition of a catalyst. hidenanalytical.com It provides information on the arrangement of atoms within the catalyst material, which can influence its activity and stability.

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that reveal the morphology, particle size, and dispersion of the catalyst. hidenanalytical.commdpi.com High-resolution TEM (HR-TEM) can even provide atomic-level details of the catalyst's structure. mdpi.com

X-ray Absorption Spectroscopy (XAS): XAS is a highly sensitive technique for probing the local atomic structure and electronic state of the active metal species within a catalyst. hidenanalytical.com It is particularly valuable for characterizing highly dispersed or amorphous catalytic materials.

Spectroscopic Techniques:

In-situ and Operando Spectroscopy: These advanced methods, including infrared (IR), Raman, and UV-visible spectroscopy, allow for the characterization of the catalyst under actual reaction conditions. abo.fienergy.gov This provides real-time information about the active sites and reaction intermediates, offering a deeper understanding of the catalytic mechanism. abo.fimdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst's surface, which are directly involved in the catalytic process. nih.gov

Thermal Analysis:

Temperature-Programmed Techniques (TPD/TPR/TPO): Temperature-Programmed Desorption (TPD), Reduction (TPR), and Oxidation (TPO) are used to study the surface chemistry of catalysts. hidenanalytical.com These methods provide information on the nature and strength of active sites, as well as the reducibility and oxidation states of the catalyst components. hidenanalytical.com

The following table summarizes some of the key advanced techniques used for catalyst characterization in the synthesis of related ketones.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure, phase composition |

| Electron Microscopy (SEM/TEM) | Morphology, particle size, dispersion |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, electronic state of active metals |

| In-situ/ Operando Spectroscopy | Real-time information on active sites and reaction intermediates |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states |

| Temperature-Programmed Techniques | Nature and strength of active sites, reducibility/oxidation states |

The application of these advanced analytical methodologies is indispensable for both the unambiguous identification of this compound and for the rational design and optimization of catalysts used in the synthesis of related ketones.

Reaction Mechanisms and Reactivity Studies of 2 Phenoxy 1 Phenylpropan 1 One

Mechanistic Investigations of Nucleophilic Additions to the Carbonyl Center

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In 2-Phenoxy-1-phenylpropan-1-one, the presence of the adjacent phenoxy group influences the reactivity of this center. Nucleophilic addition to the carbonyl carbon is a fundamental reaction, proceeding through the formation of a tetrahedral intermediate. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³. masterorganicchemistry.com This process breaks the C=O pi bond, with the electrons moving to the highly electronegative oxygen atom, resulting in the formation of an alkoxide intermediate. youtube.com The stereochemical outcome of such additions is often governed by the steric and electronic properties of the substituents surrounding the carbonyl group.

For prochiral ketones like this compound, the two faces of the carbonyl plane are diastereotopic. The trajectory of the incoming nucleophile typically follows the Bürgi-Dunitz angle, approaching the carbonyl carbon at an angle greater than 90° relative to the C=O bond. academie-sciences.fr This trajectory minimizes steric hindrance and maximizes orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO). academie-sciences.fr

The reaction can be performed with strong, irreversible nucleophiles or catalyzed by acid for weaker nucleophiles. youtube.com

With Strong Nucleophiles: The nucleophile directly attacks the carbonyl carbon to form the alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final alcohol product. youtube.com

Acid-Catalyzed Mechanism: For weaker nucleophiles, the reaction is often catalyzed by an acid. The carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows a weak nucleophile to attack, followed by deprotonation to give the final product. youtube.com

Cyclization and Rearrangement Pathways of α-Phenoxy Ketones

The structural arrangement of α-phenoxy ketones provides a template for intramolecular reactions, leading to the formation of heterocyclic compounds.

A significant reaction pathway for α-phenoxy ketones is their acid-catalyzed cyclodehydration to form substituted benzofurans. eurjchem.comsemanticscholar.org Benzofurans are important heterocyclic motifs found in many natural products and pharmaceuticals. Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is a particularly effective medium for this transformation, promoting the reaction under mild conditions to give moderate to excellent yields. researchgate.net

The mechanism for this cyclization is believed to proceed through several key steps:

Protonation: The carbonyl oxygen is protonated by the strong acid, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The activated carbonyl group is attacked by the electron-rich phenoxy ring in an intramolecular Friedel-Crafts-type reaction. This step forms a new carbon-carbon bond and a five-membered ring intermediate.

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity and form the stable benzofuran (B130515) ring system. wuxiapptec.com

This method provides a straightforward route to 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net The reaction is noted for its efficiency, which is attributed to the high reactivity and good fluidity of Eaton's reagent. researchgate.netresearchgate.net

Table 1: Benzofuran Synthesis from α-Phenoxy Ketones using Eaton's Reagent

| Starting Material (α-Phenoxy Ketone) | Product (Benzofuran) | Yield (%) | Reference |

| 2-Phenoxy acetophenone (B1666503) | 2-Phenylbenzofuran | 95 | researchgate.net |

| 2-(p-Tolyloxy)-1-phenylethanone | 2-Phenyl-5-methylbenzofuran | 98 | researchgate.net |

| 2-(4-Methoxyphenoxy)-1-phenylethanone | 5-Methoxy-2-phenylbenzofuran | 96 | researchgate.net |

| 1-Phenyl-2-(m-tolyloxy)ethanone | 2-Phenyl-6-methylbenzofuran | 97 | researchgate.net |

Radical-Mediated Reactions and Single Electron Transfer (SET) Processes

The carbonyl group of this compound can participate in radical reactions, often initiated by a single electron transfer (SET) process. In SET, a single electron is transferred from a donor (typically a metal like sodium or lithium) to an acceptor molecule. libretexts.org

When an α-phenoxy ketone accepts an electron, it forms a radical anion known as a ketyl. libretexts.org This intermediate is highly reactive and can undergo several subsequent reactions, including dimerization, hydrogen abstraction, or fragmentation. The formation of the phenoxy radical (C₆H₅O•) is a key process in combustion chemistry and can be formed from the reaction of phenyl radicals with molecular oxygen. researchgate.netnih.gov While radicals are typically unstable intermediates, their reactions can be controlled to form specific products. utdallas.edu The stability of the radical intermediate follows the trend of tertiary > secondary > primary, similar to carbocations. utdallas.edu

The synergistic combination of photoredox catalysis and organocatalysis has enabled the generation of β-enaminyl radicals from ketones via single-electron oxidation of an enamine intermediate, which can then couple with other radical species. nih.gov Such strategies highlight the potential for α-phenoxy ketones to participate in novel C-C bond-forming reactions via radical pathways.

Catalytic Cleavage and Hydrogenolysis of Aryl Ether Linkages (Relevance to Lignin (B12514952) Mimics)

This compound is a crucial model compound for the β-O-4 aryl ether linkage, the most abundant linkage in lignin. researchgate.net The selective cleavage of this ether bond is a primary goal in lignin depolymerization to produce valuable aromatic chemicals. This process, known as hydrogenolysis, involves the cleavage of a C-O bond with the addition of hydrogen.

Numerous heterogeneous and homogeneous catalytic systems have been developed for this purpose. The reaction typically proceeds over metal catalysts such as nickel, palladium, ruthenium, or copper, often supported on materials like carbon, alumina, or zeolites. digitellinc.comrsc.org

The reaction mechanism is complex and can follow different pathways depending on the catalyst and reaction conditions. A common pathway involves:

Hydrogenation of the Ketone: The carbonyl group is first hydrogenated to a secondary alcohol, forming 2-phenoxy-1-phenylpropan-1-ol.

Ether Bond Cleavage: The Cβ-O-4 ether bond is then cleaved through hydrogenolysis. This is often the rate-determining step.

Product Formation: The primary products are typically phenol (B47542) and an aromatic propane (B168953) derivative, such as 1-phenylpropan-1-ol or propylbenzene, depending on the extent of subsequent hydrogenation/dehydration reactions. researchgate.net

Some catalytic systems can cleave the ether bond directly without prior reduction of the ketone. escholarship.org Catalytic transfer hydrogenolysis (CTH) is an alternative approach that uses a hydrogen donor, like isopropanol (B130326), instead of molecular hydrogen gas. nih.gov

Table 2: Catalytic Hydrogenolysis of Lignin Model Compounds

| Model Compound | Catalyst | Main Products | Conversion (%) | Reference |

| 2-Phenoxy-1-phenylethanol | Ni/C | Phenol, Ethylbenzene | ~100 | researchgate.net |

| 2-Phenoxy-1-phenylethanol | Ni/C-2-400 | Phenol, Ethylbenzene | ~100 | nih.gov |

| Benzyl phenyl ether | Pd/C | Toluene, Phenol | 80 | digitellinc.com |

| 2-Phenoxy-1-phenylethanol | Skeletal CuZnAl | Acetophenone, Phenol | 92 (Yield) | rsc.org |

Solvent Effects on Reactivity and Selectivity in Organic Transformations

The choice of solvent can have a profound impact on the rate and outcome of chemical reactions involving this compound. Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates.

Polarity: Solvent polarity is a critical factor. frontiersin.org In nucleophilic addition reactions, polar aprotic solvents can accelerate the reaction by solvating the cation of the nucleophilic reagent without strongly solvating the nucleophile itself. In contrast, polar protic solvents can solvate both the cation and the nucleophile, potentially slowing the reaction. However, in acid-catalyzed reactions, protic solvents can act as proton donors and participate in the mechanism.

Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the carbonyl oxygen. This interaction can affect the electrophilicity of the carbonyl carbon and stabilize the developing negative charge on the oxygen in the transition state of a nucleophilic attack. frontiersin.org In some cases, strong solvent-reactant interactions can "protect" the reactant, limiting its conversion. frontiersin.org

Lignin Hydrogenolysis: In the context of lignin hydrogenolysis, the solvent plays multiple roles. It must effectively dissolve the lignin model compound and the resulting products. Solvents like water, methanol, or isopropanol can also act as hydrogen donors or participate in solvolysis reactions, leading to different product distributions.

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and designing efficient chemical processes.

Kinetic studies on the hydrogenolysis of related lignin model compounds, such as 2-phenoxy-1-phenylethanol, have been performed to determine reaction rates and activation energies. researchgate.net For instance, a two-step mechanism for lignin depolymerization over a Ni/C catalyst involves pre-dehydrogenation at the Cα-position followed by the cleavage of the β-O-4 bond. Density functional theory (DFT) calculations have shown that this pre-dehydrogenation step is beneficial as it lowers the activation energy for the subsequent ether bond cleavage. researchgate.net

Reactivity of Related α-Halo Ketones for Nucleophilic Substitution

The reactivity of α-halo ketones in nucleophilic substitution reactions is a subject of significant interest in organic chemistry, largely due to the influence of the adjacent carbonyl group. These compounds are structurally related to this compound and provide a valuable framework for understanding its chemical behavior. The primary mechanism for nucleophilic substitution in α-halo ketones is the bimolecular nucleophilic substitution (SN2) reaction. The SN1 pathway is generally disfavored because it would involve the formation of a highly unstable α-carbonyl carbocation. chemistrysteps.com

The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to analogous alkyl halides. up.ac.za This increased reactivity is attributed to several factors, including the electron-withdrawing inductive effect of the carbonyl oxygen, which polarizes the C-X (where X is a halogen) bond and increases the electrophilicity of the α-carbon. up.ac.za Molecular orbital analyses suggest that the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond leads to a lower-energy Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack.

Detailed Research Findings

Numerous kinetic studies have been conducted to quantify the effects of various factors on the SN2 reactivity of α-halo ketones. These factors include the structure of the ketone, the nature of the leaving group, the strength of the nucleophile, and the solvent.

Effect of the Leaving Group:

The nature of the halogen atom (the leaving group) has a profound impact on the reaction rate. In SN2 reactions, a better leaving group is one that can better stabilize the negative charge it acquires upon departure. For halogens, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F). This trend is directly correlated with the strength of the hydrohalic acid, with weaker bases being better leaving groups.

A classic example illustrating this effect is the Finkelstein reaction, where an alkyl halide is treated with a solution of sodium iodide in acetone (B3395972). The significant difference in reactivity between α-chloro and α-bromo ketones is highlighted by the reaction with the iodide ion. For instance, α-bromoacetone reacts with potassium iodide in acetone approximately 35,000 times faster than α-chloroacetone under similar conditions. This vast difference in reaction rates underscores the superior leaving group ability of the bromide ion compared to the chloride ion.

Electronic Effects of Substituents:

The electronic nature of substituents on the aromatic ring of phenacyl halides (α-haloacetophenones) influences the reaction rate by altering the electrophilicity of the α-carbon. Electron-withdrawing groups on the phenyl ring tend to increase the rate of nucleophilic attack, while electron-donating groups decrease it.

This is demonstrated in the reaction of para-substituted phenacyl bromides with anilines in methanol. As shown in the table below, the presence of an electron-withdrawing bromo group on the phenyl ring of phenacyl bromide results in a higher second-order rate constant compared to the unsubstituted phenacyl bromide. Conversely, an electron-donating methyl group leads to a decrease in the reaction rate. ias.ac.in The negative value of the Hammett reaction constant (ρ) for these reactions indicates that the reaction is favored by electron-donating groups on the nucleophile (aniline), and conversely, will be accelerated by electron-withdrawing groups on the electrophile (phenacyl bromide). ias.ac.in

| Substituent on Phenacyl Bromide (Y-C₆H₄COCH₂Br) | Nucleophile (Aniline) | Second-Order Rate Constant (k) at 40°C in Methanol (L mol⁻¹ s⁻¹) |

|---|---|---|

| p-Bromo | Aniline | 1.80 x 10⁻³ |

| Unsubstituted (H) | Aniline | 1.25 x 10⁻³ |

| p-Methyl | Aniline | 0.95 x 10⁻³ |

Steric Effects:

Steric hindrance plays a crucial role in SN2 reactions. The mechanism involves a backside attack on the electrophilic carbon, leading to a crowded pentacoordinate transition state. libretexts.org Consequently, bulky substituents on or near the reaction center can significantly impede the approach of the nucleophile, thereby slowing down the reaction rate. libretexts.org

This effect is evident when comparing the reactivity of α-bromoacetophenone with α-bromopropiophenone. The additional methyl group on the α-carbon in α-bromopropiophenone increases steric bulk around the reaction site, making it more difficult for a nucleophile to attack. As a result, α-bromopropiophenone is expected to react slower in SN2 reactions than α-bromoacetophenone.

While steric hindrance generally reduces the rate of SN2 reactions, some studies on conformationally mobile acyclic α-halo ketones have shown a remarkable insensitivity to steric hindrance. researchgate.net For example, 1-bromo-4,4-dimethyl-2-pentanone (bromomethyl neopentyl ketone) reacts only slightly slower than bromoacetone, despite the bulky neopentyl group. researchgate.net This suggests that for certain flexible structures, the steric hindrance can be minimized through conformational adjustments, and the electronic activation by the carbonyl group remains the dominant factor. researchgate.net

The following table provides a qualitative comparison of the expected relative reactivity of various α-halo ketones based on steric and electronic effects.

| α-Halo Ketone | Key Structural Feature | Expected Relative SN2 Reactivity |

|---|---|---|

| α-Chloroacetophenone | Chloride leaving group | Lower |

| α-Bromoacetophenone | Baseline | Higher |

| p-Nitro-α-bromoacetophenone | Electron-withdrawing group | Highest |

| α-Bromopropiophenone | α-Methyl substituent (steric hindrance) | Lowest |

Computational Chemistry and Theoretical Modeling of 2 Phenoxy 1 Phenylpropan 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. For 2-Phenoxy-1-phenylpropan-1-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.net This process systematically alters the molecule's geometry to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure.

Table 1: Illustrative Geometric Parameters for Molecular Optimization

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

For this compound, the spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-like structures. This analysis for this compound reveals insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. libretexts.org It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different potential regions.

For this compound, the MEP map would show regions of negative potential (typically colored red or orange) and positive potential (colored blue).

Negative Regions (Red/Orange): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms. youtube.com

Neutral Regions (Green): These areas have a potential close to zero, often found on nonpolar hydrocarbon portions of the molecule. youtube.com

The MEP map provides a clear and intuitive prediction of where the molecule is most likely to interact with other chemical species. nih.gov

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Vibrational Spectroscopy Simulation and Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the molecule's fundamental vibrational modes.

The calculated spectrum is often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method, allowing for a more accurate comparison with experimental data. A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal mode. This allows for unambiguous identification of key functional group vibrations, such as the characteristic C=O stretch of the ketone, the C-O-C stretches of the ether linkage, and various aromatic ring vibrations. researchgate.net

Reaction Pathway and Transition State Calculations

Theoretical studies focused on the reaction pathways and transition states of this compound have not been identified in the current body of scientific literature. To provide context, a general overview of how such calculations are typically approached for similar molecules is discussed.

Mechanistic Insights into Carbonyl Transformations

While no specific mechanistic studies on the carbonyl transformations of this compound are available, computational methods like Density Functional Theory (DFT) are often employed to understand such reactions in analogous ketones. For instance, studies on the reactions of acetophenone (B1666503), which shares the phenyl-carbonyl substructure, provide insights into plausible mechanisms.

A computational study on the BCl₃-promoted chloroboration of acetophenone revealed a two-step mechanism. rsc.org The first step involves the formation of a bond between the boron atom and the carbonyl oxygen, followed by a 1,3-migration of a chloride anion to the carbonyl carbon. rsc.org DFT calculations for this transformation on acetophenone show a low activation energy barrier for the initial coordination and a subsequent, higher barrier for the chloride transfer. rsc.org

These types of calculations help elucidate the step-by-step process of bond-making and bond-breaking, identify key intermediates, and determine the structures of transition states. For this compound, a similar approach could be used to model nucleophilic additions, reductions, or enolate formations at the carbonyl group, taking into account the electronic and steric influence of the adjacent phenoxy and methyl groups.

Hypothetical Transition State Data for a Carbonyl Reaction

The table below is a hypothetical representation of data that could be generated from a transition state calculation for a generic nucleophilic addition to a ketone similar to this compound, as specific data is unavailable.

| Parameter | Hypothetical Value | Description |

| Reaction Coordinate | C-Nu bond formation | The primary geometric change defining the progress from reactants to the transition state. |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The Gibbs free energy barrier that must be overcome for the reaction to proceed. |

| Transition State Geometry | Trigonal bipyramidal-like | The arrangement of atoms at the highest point of the energy profile, showing partial bond formations. |

| Imaginary Frequency | -200 to -400 cm⁻¹ | A negative vibrational frequency confirming the structure as a true first-order saddle point (transition state). |

Energetic Profiles and Reaction Thermodynamics

Energetic profiles and thermodynamic data derived from computational studies for this compound are not present in the literature. Such profiles are crucial for understanding reaction feasibility and spontaneity. They are typically generated by calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactants, intermediates, transition states, and products.

Illustrative Thermodynamic Data for a Ketone Reaction

The following table provides an example of thermodynamic data that could be computationally determined for a hypothetical reaction, such as the reduction of the carbonyl group in this compound.

| Thermodynamic Quantity | Symbol | Illustrative Value (kcal/mol) | Significance |

| Enthalpy of Reaction | ΔH_rxn | -20 | Indicates an exothermic reaction where heat is released. |

| Entropy of Reaction | ΔS_rxn | -0.01 kcal/(mol·K) | A small decrease in disorder, common in addition reactions. |

| Gibbs Free Energy | ΔG_rxn | -17 | Indicates the reaction is spontaneous under standard conditions. |

| Activation Free Energy | ΔG‡ | +22 | Represents the kinetic barrier to the reaction, influencing the reaction rate. |

Quantum Chemical Principles in Structure-Reactivity Correlations

Specific quantum chemical studies correlating the structure of this compound to its reactivity are currently unpublished. However, general principles of quantum chemistry and conceptual DFT can be applied to predict its behavior. mdpi.com

Structure-reactivity relationships are often analyzed using molecular orbital theory, particularly the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

LUMO: In this compound, the LUMO is expected to be localized on the carbonyl group (C=O). Its energy and spatial distribution are critical for reactions with nucleophiles. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

HOMO: The HOMO would likely be associated with the electron-rich phenyl and phenoxy groups. Its energy level relates to the molecule's ability to act as an electron donor in reactions with electrophiles.

Quantum chemical descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated to quantify reactivity. nih.gov For example, the distribution of electrostatic potential on the molecule's surface can identify sites prone to electrophilic or nucleophilic attack. The carbonyl carbon would exhibit a positive potential, marking it as an electrophilic site, while the carbonyl oxygen and the aromatic rings would show negative potential, indicating nucleophilic character.

Stereochemistry and Chiral Synthesis of 2 Phenoxy 1 Phenylpropan 1 One

Enantioselective Synthesis Strategies for Chiral α-Substituted Ketones

The creation of optically active α-substituted ketones relies on methods that can selectively produce one enantiomer over the other. These strategies often involve the use of chiral catalysts or biocatalysts to control the stereochemical outcome of the reaction.

A primary strategy for obtaining chiral α-substituted ketones involves the asymmetric reduction of corresponding prochiral ketones to form chiral secondary alcohols, which are key intermediates. nih.gov The development of catalysts that can achieve high activity and enantioselectivity in these reductions is a major area of research. rsc.org Organocatalysis, in particular, has become a pivotal tool in asymmetric synthesis. rsc.org

Various organocatalysts have been successfully employed for the asymmetric reduction of prochiral ketones. These catalysts are often classified based on their core structures, which are designed to create a chiral environment around the ketone's carbonyl group during the reduction process.

Table 1: Organocatalysts for Asymmetric Reduction of Prochiral Ketones

| Catalyst Category | Example Catalyst | Key Features |

|---|---|---|

| Oxazaborolidine | Corey-Bakshi-Shibata (CBS) Catalyst | Widely used for borane (B79455) reduction of ketones, generated from chiral amino alcohols. mdpi.com |

| Hydroxyamide | N/A | - |

| BINOL | BINOL-derived phosphoric acids | Act as chiral Brønsted acids. rsc.org |

| Ionic Liquid | Chiral Ionic Liquids | Serve as both solvent and catalyst, offering potential for recyclability. rsc.org |

| Phosphoric Acid | Chiral Phosphoric Acids | Versatile catalysts for various asymmetric transformations. rsc.org |

The oxazaborolidine-catalyzed asymmetric borane reduction of prochiral ketones, often called the CBS reduction, is a well-established and highly effective method for producing chiral secondary alcohols with predictable stereochemistry. mdpi.com

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical catalysis for producing enantiopure compounds. nih.gov The asymmetric reduction of a prochiral ketone to a chiral alcohol precursor is a common and effective biocatalytic transformation. nih.gov This approach can utilize whole-cell biocatalysts or isolated enzymes. nih.govmdpi.com

Whole-cell biocatalysis, using microorganisms or plant tissues, leverages the cell's enzymatic machinery and cofactor regeneration systems. nih.govmdpi.com For example, various plant tissues like apple, carrot, and potato have been shown to reduce prochiral ketones with high enantioselectivity, producing both (R)- and (S)-alcohols with enantiomeric excesses (e.e.) up to 98%. nih.gov Similarly, bacterial strains such as Bacillus cereus have been identified as versatile whole-cell biocatalysts for the asymmetric reduction of a wide range of ketones. mdpi.com

Table 2: Examples of Biocatalytic Reduction of Model Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|

| Plant Tissues (e.g., Carrot, Potato) | Acetophenone (B1666503) | 1-Phenylethanol | ~98% | ~80% |

| Plant Tissues (e.g., Carrot, Potato) | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | ~98% | ~80% |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | 99% | N/A |

These biocatalytic systems often require the addition of a co-substrate, such as glucose or glycerol, for in-situ regeneration of the necessary cofactors (e.g., NADH/NADPH). mdpi.com The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), provides another powerful tool. nih.gov Enantiocomplementary ADHs can be used to synthesize either the (R)- or (S)-enantiomer of a desired alcohol from a ketone. nih.govresearchgate.net

The ongoing development of novel chiral catalysts is crucial for expanding the scope and efficiency of asymmetric transformations involving ketones. Research in this area focuses on creating catalysts with high enantioselectivity, broad substrate compatibility, and practical applicability. nih.gov

One area of development involves chiral hypervalent iodine reagents. Lactate-based chiral iodoarenes have been synthesized and used to promote reactions like the α-oxytosylation of ketones, forming new C-O bonds at the α-position with enantioselectivities of up to 83%. acs.org These catalysts are generated in situ and can mediate the introduction of various nucleophiles to the position adjacent to the carbonyl group. acs.org

Another innovative approach utilizes chiral ketones themselves as photocatalysts. nih.gov Ketone-based photosensitizers, such as those derived from diphenyl ketone or xanthone, can absorb light and promote asymmetric photoreactions. nih.gov These reactions include [2+2] cycloadditions and photoderacemization, where light energy is used to convert a racemic mixture into a single enantiomer. nih.govchemrxiv.org The design of these catalysts is critical for achieving high enantioselectivity, as their spatial structure dictates the stereochemical outcome of the reaction. nih.gov

Advanced Analytical Techniques for Chiral Purity Assessment (e.g., Chiral Chromatography)

Verifying the enantiomeric purity of a chiral compound is an essential step in its synthesis and quality control. registech.com The most widely used and reliable method for this purpose is chiral chromatography, particularly high-performance liquid chromatography (HPLC). ntu.edu.twskpharmteco.com

Chiral HPLC utilizes a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers of a compound. registech.com This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. registech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very effective for separating a wide range of chiral compounds. ntu.edu.twwindows.net The separation mechanism on these columns often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively create a chiral recognition environment. ntu.edu.tw

The selection of the mobile phase (the solvent that carries the sample through the column) is critical for achieving good separation. For polysaccharide-based columns, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. ntu.edu.tw

Table 3: Chiral Columns for Separation of Phenoxy-propionate Derivatives (Analogs of the Target Compound)

| Chiral Stationary Phase | Column Name | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Hexane/Isopropanol | Combination of steric interactions and hydrogen bonding. ntu.edu.tw |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralcel OK | Hexane/Isopropanol | Relies on the chiral grooves and cavities of the helical polymer structure. ntu.edu.tw |

The effectiveness of a chiral separation is influenced by the structure of the analyte. For instance, in the analysis of 2-(phenoxy)propionate derivatives, the position of substituents on the phenyl ring and the nature of the ester group significantly impacted their separation on Chiralcel OD and OK columns. ntu.edu.tw This highlights the importance of method development to find the optimal column and conditions for a specific chiral compound like 2-Phenoxy-1-phenylpropan-1-one. ntu.edu.tw

Organic Transformations and Derivatization of 2 Phenoxy 1 Phenylpropan 1 One

Transformations of the Ketone Carbonyl Functionality

The ketone carbonyl group is a primary site for a variety of chemical modifications, including reduction to an alcohol, conversion to an amine via reductive amination, and carbon-carbon bond formation through reactions with organometallic and organophosphorus reagents.

Reduction to Alcohol: The reduction of the ketone in 2-Phenoxy-1-phenylpropan-1-one to the corresponding secondary alcohol, 2-Phenoxy-1-phenylpropan-1-ol, is a fundamental transformation. This can be achieved using various reducing agents. A documented method involves transfer hydrogenation, a process that utilizes a hydrogen donor in the presence of a catalyst. While specific conditions for the reduction of this compound are part of broader research, general protocols for ketone reduction are widely applicable. researchgate.net

| Reagent System | Product | Notes |

| Transfer hydrogenation (e.g., Hantzsch ester with a catalyst) | 2-Phenoxy-1-phenylpropan-1-ol | Avoids the use of molecular hydrogen. |

| Sodium borohydride (B1222165) (NaBH₄) | 2-Phenoxy-1-phenylpropan-1-ol | A mild and selective reagent for ketone reduction. |

| Lithium aluminum hydride (LiAlH₄) | 2-Phenoxy-1-phenylpropan-1-ol | A powerful reducing agent, less selective than NaBH₄. |

Reductive Amination: Reductive amination provides a direct route to synthesize amines from ketones. wikipedia.org This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine, followed by its in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine over the ketone. masterorganicchemistry.com This methodology can be applied to this compound to generate a diverse range of secondary and tertiary amines.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). The reaction of this compound with a Wittig reagent would yield a substituted 1,2-diphenylpropene (B188750) derivative. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. organic-chemistry.org